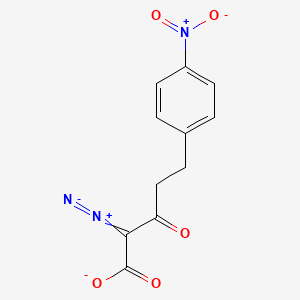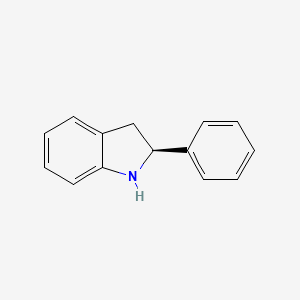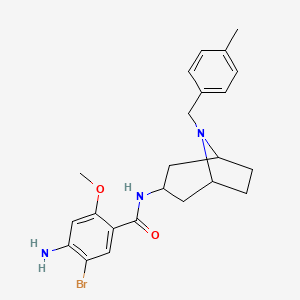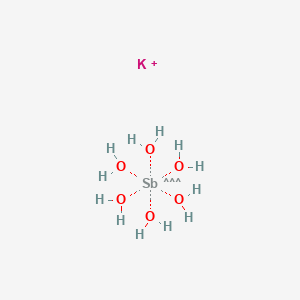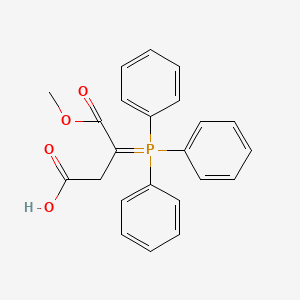
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid is an organic compound with the molecular formula C23H21O4P. It is characterized by the presence of a triphenylphosphoranylidene group attached to a butanoic acid backbone, which includes a methoxy and an oxo group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid typically involves the reaction of triphenylphosphine with a suitable precursor, such as an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy and oxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
科学研究应用
4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism by which 4-Methoxy-4-oxo-3-(triphenylphosphoranylidene)butanoic acid exerts its effects involves its ability to participate in various chemical reactions. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new bonds and the creation of complex structures. The methoxy and oxo groups also play a role in the compound’s reactivity, influencing its behavior in different chemical environments .
相似化合物的比较
Similar Compounds
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate: Similar in structure but with an ethyl ester group instead of a methoxy group.
4-(Triphenylphosphoranylidene)acetoacetic acid ethyl ester: Another related compound with an ethyl ester group.
Uniqueness
The presence of the methoxy group, in particular, differentiates it from other similar compounds and influences its chemical behavior .
属性
CAS 编号 |
57367-54-1 |
|---|---|
分子式 |
C23H21O4P |
分子量 |
392.4 g/mol |
IUPAC 名称 |
4-methoxy-4-oxo-3-(triphenyl-λ5-phosphanylidene)butanoic acid |
InChI |
InChI=1S/C23H21O4P/c1-27-23(26)21(17-22(24)25)28(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3,(H,24,25) |
InChI 键 |
HNMTZWXMFCUEMQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


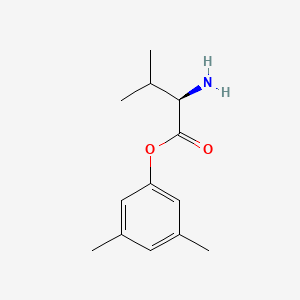
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
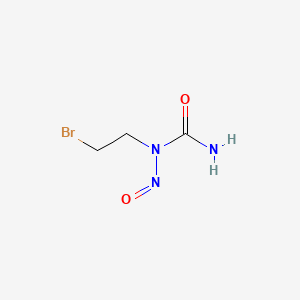
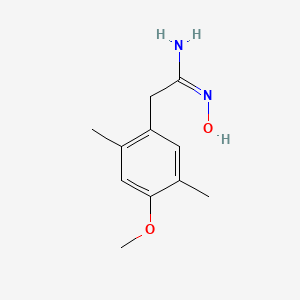
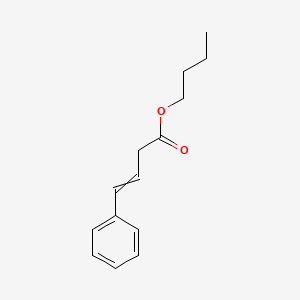
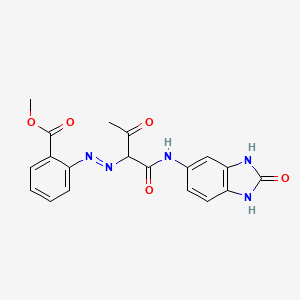
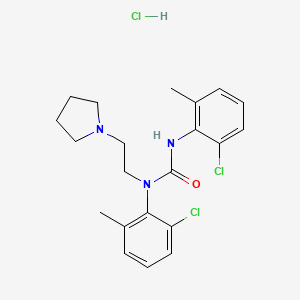
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)
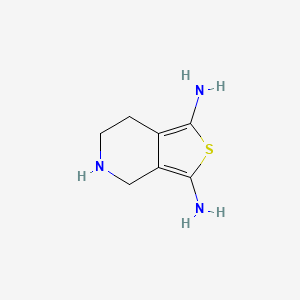
![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
